![molecular formula C6H11NO5 B15051624 (2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an oxime functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable precursor, often a sugar derivative, due to the presence of multiple hydroxyl groups.
Oxime Formation: The key step involves the formation of the oxime group. This is usually achieved by reacting the aldehyde group of the sugar derivative with hydroxylamine under acidic or basic conditions.
Hydroxylation: Additional hydroxyl groups are introduced through selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps are similar to those in laboratory synthesis but are optimized for higher yields and purity. Common industrial methods include:
Catalytic Oxidation: Using catalysts to enhance the efficiency of hydroxylation reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism by which (2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol exerts its effects involves interactions with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxyl groups can participate in various biochemical reactions, influencing metabolic pathways.
相似化合物的比较
Similar Compounds
(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol: shares similarities with other sugar derivatives and oxime-containing compounds.
Other Oxime Compounds: Compounds like aldoximes and ketoximes, which also contain the oxime functional group.
Sugar Derivatives: Compounds like glucose and ribose, which have multiple hydroxyl groups.
Uniqueness
Structural Complexity: The combination of multiple hydroxyl groups and an oxime group in a single molecule is relatively unique.
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
属性
分子式 |
C6H11NO5 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-2-(hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/t3-,4-,5-,6-/m1/s1 |
InChI 键 |
LOWIEQVCSWOMAE-KVTDHHQDSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)C=NO)O)O)O |
规范 SMILES |
C(C1C(C(C(O1)C=NO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


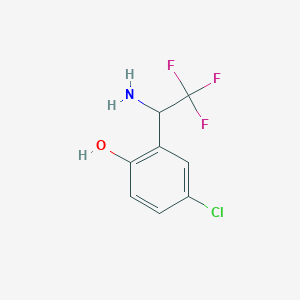
![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
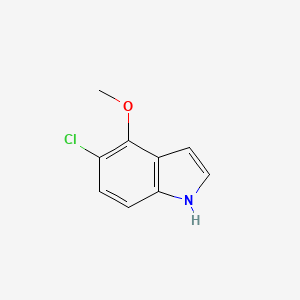

![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)

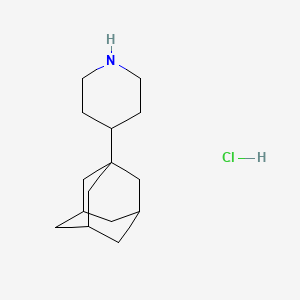

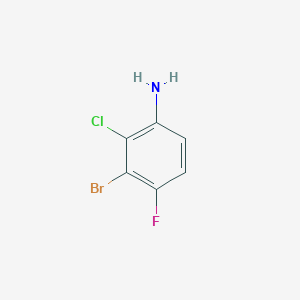
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
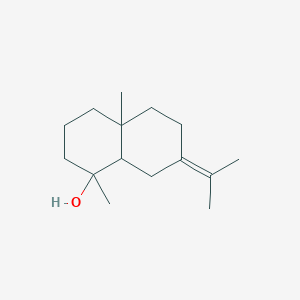
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
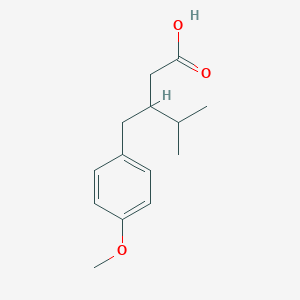
![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
